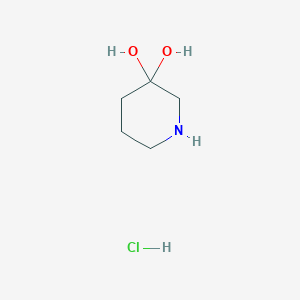

Piperidine-3,3-diol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H12ClNO2 |

|---|---|

Molecular Weight |

153.61 g/mol |

IUPAC Name |

piperidine-3,3-diol;hydrochloride |

InChI |

InChI=1S/C5H11NO2.ClH/c7-5(8)2-1-3-6-4-5;/h6-8H,1-4H2;1H |

InChI Key |

VEFJQBSCBRUGFG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)(O)O.Cl |

Origin of Product |

United States |

Historical Context and Evolution of Piperidine Chemistry

The journey of piperidine (B6355638) chemistry began in the mid-19th century. The parent compound, piperidine, was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours. Both chemists obtained piperidine from the reaction of piperine (B192125), the alkaloid responsible for the pungency of black pepper, with nitric acid. This discovery laid the groundwork for over a century and a half of research into the synthesis and application of piperidine-containing molecules.

Initially, the exploration of piperidine chemistry was closely tied to the study of natural products. The piperidine structural motif is a key component in numerous alkaloids, including coniine from poison hemlock and piperine from black pepper. The quest to understand and synthesize these natural compounds drove the development of new synthetic methodologies for constructing the piperidine ring.

A significant advancement in piperidine synthesis was the development of methods for the hydrogenation of pyridine (B92270). The reduction of the aromatic pyridine ring to the saturated piperidine ring can be achieved through various methods, including catalytic hydrogenation over molybdenum disulfide or using a modified Birch reduction with sodium in ethanol. These methods provided a more direct and efficient route to the piperidine core, moving beyond reliance on natural product degradation.

Over the decades, the focus of piperidine chemistry has expanded dramatically. Beyond its presence in alkaloids, the piperidine scaffold is now recognized as a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals. Its derivatives are also utilized as solvents, catalysts, and intermediates in the synthesis of agrochemicals and specialty chemicals. This evolution from a natural product fragment to a versatile building block underscores the enduring importance of piperidine in chemical research.

Foundational Principles of Piperidine Diol Systems in Organic Synthesis

Piperidine (B6355638) diols, which are piperidine rings substituted with two hydroxyl groups, are a significant class of compounds in organic synthesis. The position and stereochemistry of the hydroxyl groups can greatly influence the molecule's conformation and reactivity, making them valuable chiral building blocks. While specific research on Piperidine-3,3-diol (B15332033) hydrochloride is not extensively documented in publicly available literature, the principles governing the synthesis and behavior of other piperidine diol systems, such as the 2,6- and 3,5-diols, provide a strong foundation for understanding this compound.

A common strategy for the synthesis of piperidine diols involves the use of chiral pool starting materials, such as amino acids or carbohydrates. For instance, L-glutamic acid can be converted through a multi-step sequence involving diesterification, reduction to a diol, and subsequent cyclization to form substituted piperidines. This approach allows for the creation of enantiomerically pure piperidine derivatives.

Another key principle in the synthesis of piperidine diols is the stereoselective reduction of piperidones (piperidine ketones). The use of specific reducing agents and chiral catalysts can control the stereochemical outcome of the reduction, leading to the desired diastereomer of the diol. Furthermore, intramolecular cyclization reactions are a powerful tool for constructing the piperidine ring with hydroxyl functionalities already in place.

The formation of the hydrochloride salt, as in Piperidine-3,3-diol hydrochloride, is a standard procedure in organic and medicinal chemistry. The basic nitrogen atom of the piperidine ring readily reacts with hydrochloric acid to form a stable, water-soluble salt. This process is often used to improve the handling, stability, and bioavailability of amine-containing compounds. The hydrochloride salt of a piperidine diol would be expected to be a crystalline solid, a common characteristic of such salts.

| Property | General Expectation for Piperidine Diol Hydrochlorides |

| Physical State | Crystalline solid |

| Solubility | Generally soluble in water and polar protic solvents |

| Stability | More stable and less prone to degradation than the free base |

Current Academic Research Landscape of Piperidine 3,3 Diol Hydrochloride

Direct Synthesis Approaches to Piperidine-3,3-diol Frameworks

Direct synthetic routes aim to establish the core piperidine-3,3-diol structure in a more straightforward manner, primarily through hydrolysis of protected precursors or through cyclization reactions that build the heterocyclic ring.

Hydrolysis-Mediated Routes from Ketals or Related Precursors

A key strategy for the synthesis of piperidine-3,3-diol involves the hydrolysis of a corresponding ketal precursor. The most relevant precursor for this transformation is 1,5-Dioxa-9-azaspiro[5.5]undecane, which is the 1,3-dioxane (B1201747) ketal of 3-piperidone. The synthesis of this ketal can be accomplished through the reaction of a suitable piperidone precursor with 1,3-propanediol.

It is important to note that geminal diols can be unstable and may exist in equilibrium with the corresponding ketone. The presence of a strong acid and water would favor the formation and stabilization of the diol as its hydrochloride salt.

Condensation and Cyclization Reactions to Form the Piperidine Ring

The construction of the piperidine ring through cyclization reactions represents another direct approach. These methods typically involve the condensation of acyclic precursors containing the necessary functionalities to form the six-membered ring. organic-chemistry.org

One such strategy involves the iridium(III)-catalyzed [5 + 1] annulation, which utilizes a cascade of hydroxyl oxidation, amination, and imine reduction. This method can stereoselectively produce substituted piperidines from acyclic diols and amines. niscpr.res.in Another approach is the palladium-catalyzed aerobic oxidative cyclization of alkenes, which provides access to various six-membered nitrogen heterocycles, including piperidines. organic-chemistry.org Furthermore, radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates offers a pathway to 2,4-disubstituted piperidines. organic-chemistry.org

While these methods are powerful for generating substituted piperidines, their direct application to form the 3,3-diol structure would require starting materials with the appropriate pre-installed or protected diol functionality, or a subsequent oxidation step at the 3-position.

Indirect Synthesis via Precursor Interconversion and Functional Group Transformations

Indirect methods provide alternative pathways to this compound by modifying existing piperidine derivatives or by rearranging smaller ring systems.

Conversion from Piperidine-3-carbaldehyde (B1602230) and Related Piperidones

Piperidine-3-carbaldehyde serves as a potential precursor for the synthesis of piperidine-3,3-diol. The aldehyde functional group can, in principle, be hydrated to form the corresponding geminal diol. This hydration is typically reversible and equilibrium-driven. The oxidation of piperidine-3-carbaldehyde to piperidine-3-carboxylic acid is known to proceed through a geminal diol intermediate. This suggests that under appropriate conditions, the diol could be trapped or isolated. The formation of the hydrochloride salt would likely stabilize the diol.

Another significant indirect route involves the use of 3-piperidone derivatives. The reduction of 3-piperidones can yield 3-hydroxypiperidines. dtic.mil While this provides a single hydroxyl group, further synthetic manipulations would be necessary to introduce the second hydroxyl at the same position. A more direct approach from a piperidone would be the hydration of the ketone, although this equilibrium usually favors the ketone. However, certain N-substituted piperidones could be more amenable to forming stable gem-diols.

A multi-step synthesis starting from 3-hydroxypyridine (B118123) can lead to N-Boc-3-piperidone, a key intermediate. google.com This process involves N-benzylation, reduction, N-Boc protection, and subsequent oxidation. google.com This intermediate could then potentially be converted to the desired diol.

Strategies Involving Other Piperidine Derivatives

Various other substituted piperidines can serve as starting points for the synthesis of piperidine-3,3-diol. For instance, a multi-step route starting from L-glutamic acid can produce enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. niscpr.res.in This involves diesterification, reduction to a diol, and subsequent cyclization. niscpr.res.in While this specific example leads to a 3-amino substituent, the underlying strategy of using a chiral pool starting material and building the piperidine ring could be adapted to introduce the desired 3,3-diol functionality.

Furthermore, the synthesis of 3,4-disubstituted piperidines can be achieved through carbonyl ene and Prins cyclizations, offering control over stereochemistry. cardiff.ac.uk These methods provide access to functionalized piperidine scaffolds that could potentially be converted to the target 3,3-diol.

Ring Expansion Approaches from Smaller Heterocycles (e.g., Pyrrolidines)

Ring expansion reactions provide a powerful method for the synthesis of piperidines from more readily available smaller rings like pyrrolidines. A notable example is the enantioselective ring expansion of prolinols, which can be used to synthesize 2-phenylpiperidin-3-ol derivatives and 3-hydroxypipecolic acids. researchgate.net This approach often involves the formation of an aziridinium (B1262131) ion intermediate followed by a regioselective ring-opening.

While these methods typically yield 3-hydroxypiperidines, they establish the core piperidine structure with a hydroxyl group at the desired position. Further oxidation of the adjacent carbon would be required to form the 3,3-diol. The choice of substituents on the starting pyrrolidine (B122466) can influence the outcome and stereochemistry of the ring expansion.

Stereoselective and Asymmetric Synthesis of Piperidine-3,3-diol Analogues

Achieving stereochemical control is paramount when synthesizing complex piperidine structures. The biological activity of such molecules is often dictated by the specific arrangement of substituents in three-dimensional space. Methodologies that enable the selective formation of a single enantiomer or diastereomer are therefore of high value.

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess. For piperidine-3,3-diol analogues, which can possess multiple stereocenters, this is a critical challenge. Strategies often involve the use of chiral catalysts, auxiliaries, or chemoenzymatic methods.

A powerful approach for creating enantioenriched 3-substituted piperidines involves the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govsnnu.edu.cn This method cross-couples sp²-hybridized boronic acids with a dihydropyridine (B1217469) precursor, yielding 3-substituted tetrahydropyridines with high enantioselectivity. nih.govsnnu.edu.cnorganic-chemistry.org Subsequent reduction and functional group manipulation can then lead to the desired piperidine analogues. While not directly yielding a 3,3-diol, this method establishes the crucial chirality at the C-3 position, which can guide further transformations.

Another strategy employs phenylglycinol-derived oxazolopiperidone lactams as chiral scaffolds. nih.gov By carefully choosing the configuration of the starting lactam and the sequence of adding substituents, the enolate of this system can be dialkylated with high stereocontrol to generate a quaternary stereocenter at the C-3 position. nih.gov Hydrolysis of the lactam and chiral auxiliary would then yield the enantiomerically enriched 3,3-disubstituted piperidine core.

Chemoenzymatic methods offer a divergent route to various 3,5-dioxygenated piperidines. acs.org A mixture of an achiral cis- and a racemic trans-3,5-piperidine diol can be synthesized and then subjected to an enzyme- and ruthenium-catalyzed dynamic kinetic resolution, efficiently converting the mixture into a single cis-(3R,5S)-diacetate with excellent diastereoselectivity and yield. acs.org This highlights how enzymes can be used to resolve complex mixtures of piperidine precursors.

Diastereoselective synthesis is crucial when a molecule has multiple stereocenters and one specific diastereomer is desired. For piperidine-3,3-diol analogues with additional substituents, controlling the relative stereochemistry is essential.

One effective strategy involves the diastereoselective functionalization of a pre-existing piperidine ring. For instance, the hydrogenation of substituted pyridines can be directed to form specific diastereomers. The use of rhodium(I) complexes with pinacol (B44631) borane (B79455) can achieve highly diastereoselective dearomatization and hydrogenation of fluorinated pyridines to yield all-cis-piperidines. nih.gov Similarly, diastereoselective lithiation followed by trapping can be used to access specific trans-piperidine isomers that are not easily obtained through other methods. whiterose.ac.ukrsc.orgwhiterose.ac.uk

Ring-construction methods can also provide excellent diastereocontrol. A nitro-Mannich reaction followed by a ring-closure condensation has been used for the diastereoselective synthesis of 2,3,6-trisubstituted piperidines. nih.gov The stereochemistry between the C-2 and C-3 positions can be controlled through either kinetic protonation or thermodynamic equilibration, while the C-6 stereochemistry is set by the choice of imine reduction method. nih.gov For example, using triacetoxyborohydride (B8407120) for the iminium ion reduction typically establishes a C-2/C-6-cis relationship. nih.gov

The 1,4-addition of aryl Grignard reagents to chiral 3,4-unsaturated-3-piperidine esters or amides provides a method to control the stereochemistry at both the C-3 and C-4 positions simultaneously. google.com Subsequent epimerization can be employed to convert the initial product into the more stable trans-diastereomer. google.com

When an enantioselective synthesis is not feasible, chiral resolution provides a means to separate a racemic mixture into its constituent enantiomers. This is commonly achieved by converting the enantiomers into a pair of diastereomers, which can be separated by physical means like crystallization.

The classical and most common method involves forming diastereomeric salts by reacting a racemic piperidine derivative (often an amine or carboxylic acid) with a chiral resolving agent. wikipedia.org For example, racemic ethyl nipecotate (ethyl piperidine-3-carboxylate) can be resolved using chiral acids like di-benzoyl-L-tartaric acid or (S)-mandelic acid. google.com One diastereomeric salt will typically be less soluble and precipitate from the solution, allowing for its isolation. wikipedia.orggoogle.com The resolving agent can then be removed to yield the enantiomerically pure piperidine. The choice of resolving agent determines which enantiomer is isolated. google.com

| Resolving Agent | Typically Isolates |

| Di-benzoyl-L-tartaric acid | (S)-enantiomer salt |

| Di-benzoyl-D-tartaric acid | (R)-enantiomer salt |

| (S)-Mandelic acid | (S)-enantiomer salt |

| (R)-Mandelic acid | (R)-enantiomer salt |

More modern techniques are also being developed. Enantiospecific cocrystallization is an attractive alternative that avoids the need for salt formation. pharmtech.com This method relies on the principle that one enantiomer of a chiral compound may form a cocrystal with only one enantiomer of a chiral "coformer," enabling resolution through crystallization. pharmtech.com For compounds that are difficult to resolve by traditional salt formation, attrition-enhanced deracemization, or Viedma ripening, can be used for chiral compounds that crystallize as conglomerates. pharmtech.com

Catalytic Approaches in Piperidine-3,3-diol Synthesis

Catalysis has revolutionized organic synthesis, offering efficient, selective, and often more environmentally friendly routes to complex molecules. Both transition metal catalysis and organocatalysis provide powerful tools for the construction and functionalization of the piperidine ring.

Transition metals are highly versatile catalysts for forming the piperidine skeleton through various cyclization and C-H functionalization reactions.

Rhodium (Rh) catalysis is prominent in the asymmetric synthesis of piperidines. A key method is the asymmetric reductive Heck reaction, which provides access to enantioenriched 3-substituted tetrahydropyridines from dihydropyridine precursors and boronic acids. nih.govsnnu.edu.cnorganic-chemistry.org Rhodium is also used in C-H functionalization reactions, where donor/acceptor carbenes can be used to functionalize the C-2, C-3, or C-4 positions of the piperidine ring with high regio- and stereoselectivity, controlled by the choice of catalyst and nitrogen protecting group. nih.gov

Palladium (Pd) catalysis is widely used for cross-coupling and cyclization reactions. For instance, Pd-catalyzed intramolecular aminotrifluoromethanesulfinyloxylation of alkenes can produce 6-endo-cyclized piperidines. nih.gov Buchwald-Hartwig amination, another Pd-catalyzed reaction, is a standard method for preparing N-aryl piperidines, which can serve as precursors for further functionalization. researchgate.net

Gold (Au) catalysts are effective in promoting the cyclization of unsaturated precursors. A notable example is the gold-catalyzed cyclization of N-homopropargyl amides, which, through a sequence involving chemoselective reduction and a spontaneous Ferrier rearrangement, yields highly substituted piperidin-4-ols in a one-pot process with excellent diastereoselectivity. nih.gov

Iridium (Ir) complexes are powerful catalysts for the asymmetric hydrogenation of pyridinium (B92312) salts, providing direct access to chiral piperidines from aromatic precursors. nih.gov Iridium is also employed in "hydrogen borrowing" or "transfer hydrogenation" catalysis, where it facilitates the [5+1] annulation of diols with amines to form the piperidine ring. organic-chemistry.org

Cobalt (Co) can be used to catalyze radical-mediated cyclizations. A cobalt(II) catalyst can promote the intramolecular cyclization of linear amino-aldehydes to form piperidines in good yields. nih.govresearchgate.net

The table below summarizes selected applications of transition metals in the synthesis of piperidine analogues.

| Metal Catalyst | Reaction Type | Substrates | Product Type | Reference |

| Rhodium (Rh) | Asymmetric Reductive Heck | Dihydropyridine, Boronic Acid | 3-Substituted Tetrahydropyridine (B1245486) | nih.govsnnu.edu.cn |

| Palladium (Pd) | Intramolecular Cyclization | Alkenyl Amine | Substituted Piperidine | nih.gov |

| Gold (Au) | Cyclization/Rearrangement | N-homopropargyl Amide | Piperidin-4-ol | nih.gov |

| Iridium (Ir) | Asymmetric Hydrogenation | Pyridinium Salt | Chiral Piperidine | nih.gov |

| Cobalt (Co) | Radical Cyclization | Amino-aldehyde | Substituted Piperidine | nih.govresearchgate.net |

| Copper (Cu) | Allylation/Cyclization | β-aminoalkyl zinc iodide | Methylene Piperidine | whiterose.ac.uk |

Organocatalytic Strategies

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful complement to metal catalysis, often providing unique reactivity and selectivity.

A prominent organocatalytic approach to constructing polysubstituted piperidines is through domino or cascade reactions. For example, an O-TMS protected diphenylprolinol can catalyze a domino Michael addition/aminalization process between aldehydes and trisubstituted nitroolefins. acs.org This powerful strategy allows for the formation of up to four contiguous stereocenters in the piperidine ring in a single step with excellent enantioselectivity. acs.org

Hybrid catalytic systems that combine organocatalysis with other catalytic methods are also highly effective. A hybrid bio-organocatalytic cascade has been developed for the synthesis of 2-substituted piperidines. nih.gov In this system, a transaminase enzyme generates a reactive imine intermediate in situ, which then undergoes an organocatalyzed Mannich reaction to build the piperidine scaffold. nih.gov This approach leverages the high selectivity of enzymes to create chiral building blocks for subsequent complexity-building reactions. nih.gov

Electrocatalytic and Photochemical Methods for Ring Construction

Recent advances in organic synthesis have seen the emergence of electrocatalytic and photochemical methods as powerful tools for constructing complex molecular architectures. These techniques offer unique reaction pathways that are often milder and more selective than traditional methods.

Electrocatalytic Methods

Electrosynthesis is increasingly recognized as a sustainable and green synthetic method as it utilizes direct electron transfer to drive reactions, often under ambient conditions and without the need for stoichiometric chemical reagents. nih.gov

One notable electrocatalytic approach for the synthesis of piperidine derivatives is the electroreductive cyclization of imines with terminal dihaloalkanes. nih.gov This method has been successfully implemented in a flow microreactor, which enhances the efficiency of the reduction at the cathode due to the large surface-area-to-volume ratio. nih.gov The reaction proceeds via the formation of a radical anion from the imine, followed by nucleophilic attack on the dihaloalkane and a subsequent one-electron reduction to an anionic intermediate that cyclizes to form the piperidine ring. nih.gov This method has been shown to produce various piperidine and pyrrolidine derivatives in good yields. nih.gov

The table below summarizes the results of the electroreductive cyclization of benzylideneaniline (B1666777) with 1,4-dibromobutane (B41627) in both a batch and a flow reactor.

| Reactor Type | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Batch | - | 48 | nih.gov |

| Flow | 1 h | 75 | nih.gov |

Furthermore, electrochemical methods have been explored for the ring-opening of piperidine-containing peptides, demonstrating the potential of electrosynthesis to modify complex molecules containing the piperidine scaffold. thieme-connect.comresearchgate.net

Photochemical Methods

Photochemical reactions utilize light to access excited states of molecules, enabling unique transformations that are not accessible through thermal means. In the context of piperidine synthesis, photochemical methods have been employed for ring construction and functionalization.

A notable example is the intramolecular [2+2] photocycloaddition of 1,7-ene-dienes to form bicyclic piperidinones. nih.govresearchgate.netacs.org These piperidinones can then be readily converted to the corresponding piperidines through reduction. nih.gov This method is scalable and has been applied to the synthesis of analogues of pharmaceutically active compounds. nih.gov

Another approach involves the photoredox-catalyzed α-amino C–H arylation of highly substituted piperidines. nih.gov This method allows for the direct functionalization of the piperidine ring with high diastereoselectivity. While this is a functionalization rather than a ring-construction method, it highlights the utility of photochemistry in manipulating the piperidine scaffold. nih.gov The combination of photoredox, cobaloxime, and amine catalysis has also been used for the radical cyclization of aldehydes with pendant alkenes to furnish various N-heterocycles, including piperidines. organic-chemistry.org

The following table presents an overview of selected photochemical methods for the synthesis and functionalization of piperidine derivatives.

| Method | Starting Materials | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Intramolecular [2+2] Photocycloaddition | 1,7-ene-dienes | Bicyclic Piperidinones | Scalable, leads to piperidines upon reduction | nih.govresearchgate.netacs.org |

| Photoredox-Catalyzed C-H Arylation | Substituted Piperidines, Cyano(hetero)arenes | α-Arylated Piperidines | High diastereoselectivity, functionalization of existing ring | nih.gov |

| Photoredox/Cobaloxime/Amine Catalysis | Aldehydes with pendant alkenes | Piperidines | Radical cyclization, mild conditions | organic-chemistry.org |

Green Chemistry Principles in Piperidine-3,3-diol Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign and sustainable processes. youtube.comskpharmteco.com While specific green chemistry approaches for piperidine-3,3-diol are not well-documented, the synthesis of related piperidine structures, such as piperidinols and piperidones, has been a focus of green synthetic innovation.

Key green chemistry principles applied to piperidine synthesis include:

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. A significant green approach is the replacement of these solvents with more environmentally friendly alternatives. Water is an ideal green solvent, and its use has been demonstrated in the intramolecular cyclization for the synthesis of substituted piperidinols. nih.gov Another innovative approach is the use of Deep Eutectic Solvents (DES), such as those made from choline (B1196258) chloride and glucose, which are biodegradable and environmentally safe. researchgate.net

Use of Biodegradable Catalysts: The development of biodegradable and reusable catalysts is a cornerstone of green chemistry. Glutamic acid, a naturally occurring amino acid, has been successfully used as a biodegradable catalyst for the one-pot, multi-component synthesis of polyfunctionalized piperidines. tandfonline.com

Atom Economy and Multi-component Reactions: Multi-component reactions (MCRs) are highly efficient as they combine three or more reactants in a single step to form a complex product, thereby maximizing atom economy and reducing waste. researchgate.net The synthesis of highly functionalized piperidines has been achieved through MCRs, often catalyzed by environmentally benign catalysts like InBr3 in ethanol. researchgate.net

Energy Efficiency: The use of microwave irradiation has been shown to be an energy-efficient method for the one-pot synthesis of piperidines from alkyl dihalides and primary amines in an aqueous medium. organic-chemistry.org

The table below showcases examples of green chemistry approaches in the synthesis of piperidine derivatives.

| Green Principle | Methodology | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|

| Greener Solvent | Intramolecular Cyclization | Water | Substituted Piperidinols | nih.gov |

| Greener Solvent | One-pot Synthesis | Glucose-Choline Chloride (DES) | 2,6-Diaryl-piperidin-4-ones | researchgate.net |

| Biodegradable Catalyst | Multi-component Reaction | Glutamic Acid | Polyfunctionalized Piperidines | tandfonline.com |

| Atom Economy | Three-component Reaction | InBr3 in Ethanol | Highly Functionalized Piperidines | researchgate.net |

| Energy Efficiency | One-pot Cyclocondensation | Microwave Irradiation/Aqueous Medium | Piperidines | organic-chemistry.org |

These examples demonstrate the potential for applying green chemistry principles to the synthesis of a wide range of piperidine derivatives. The adoption of such methods for the synthesis of this compound would represent a significant step towards a more sustainable production of this and related compounds.

Intramolecular Cyclization Mechanisms

While specific examples starting directly from this compound are not extensively documented, derivatives of the corresponding piperidin-3-one (B1582230) core can be elaborated to incorporate functionalities that enable intramolecular cyclization. Such reactions are fundamental in building more complex, fused, or spirocyclic piperidine structures. The general principles of these cyclizations are well-established in piperidine chemistry. nih.govresearchgate.net

Radical-mediated cyclizations offer a powerful method for forming C-C or C-heteroatom bonds under mild conditions. For a derivative of piperidine-3,3-diol to undergo such a reaction, it would first need to be functionalized with a suitable radical precursor and an acceptor group.

A hypothetical reaction could involve a piperidin-3-one derivative bearing an alkenyl or alkynyl side chain at the nitrogen or C-4 position. Generation of a radical, for instance, on a carbon atom of a side chain via a standard initiator like AIBN (azobisisobutyronitrile) and a mediator like tributyltin hydride, would be followed by an intramolecular attack on the multiple bond. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) would be governed by Baldwin's rules and the specific geometry of the transition state. Cobalt-catalyzed radical cyclizations of linear amino-aldehydes have also been shown to be effective for producing piperidine structures. nih.gov

Cyclizations induced by carbenium ions are common in the synthesis of cyclic systems. A derivative of piperidine-3,3-diol could be designed to undergo such a transformation. For example, a side chain containing a hydroxyl group could be protonated with acid to form a good leaving group (water). Its departure would generate a carbenium ion, which could then be trapped intramolecularly by a nucleophilic moiety, such as a double bond, to form a new ring.

Alternatively, the ketone of the piperidin-3-one form could be converted to an enol ether. Protonation of this enol ether could initiate an electrophilic cyclization with a tethered alkene or arene. Such processes are analogous to well-known cyclization reactions used to construct polycyclic alkaloid skeletons.

Cascade reactions, where a single event triggers a sequence of bond-forming transformations, are highly efficient for building molecular complexity. The piperidin-3-one moiety within this compound is well-suited to initiate or participate in such cascades.

For instance, a one-pot reaction could begin with a nucleophilic addition to the ketone at C-3. The resulting tertiary alcohol could then be subjected to conditions that promote elimination, generating an unsaturated intermediate in situ. This intermediate could subsequently undergo an intramolecular reaction, such as a Michael addition or a Diels-Alder reaction, to form a bicyclic product. Efficient one-pot syntheses of 3-azidopiperidines have been achieved through the intramolecular cyclization of unsaturated amines, showcasing a strategy for installing nitrogen nucleophiles in a cascade process. duke.edu Similarly, iron-catalyzed reductive amination of ω-amino fatty acids can initiate a cyclization/reduction cascade to yield piperidinones. nih.gov

Intermolecular Reactions Involving the Piperidine-3,3-diol Moiety

The intermolecular reactivity of this compound is dictated by the functional groups present: the gem-diol, its equilibrium with the ketone (piperidin-3-one), and the protonated secondary amine. nih.govnih.gov

The reactivity of the piperidine-3,3-diol moiety is best understood by considering its ketone form, piperidin-3-one.

Electrophilic Reactivity : The carbonyl carbon of piperidin-3-one is a prominent electrophilic center. It readily undergoes nucleophilic addition with a variety of nucleophiles. youtube.com Common examples include the addition of organometallic reagents like Grignard reagents or organolithiums to form tertiary alcohols. The addition of cyanide, typically from a source like KCN or HCN, results in the formation of a hydroxynitrile, a classic reaction for aldehydes and ketones. chemguide.co.uk

Nucleophilic Reactivity : While the hydroxyl groups of the gem-diol are weakly nucleophilic, the more significant nucleophilic character arises from other parts of the molecule. In the presence of a base, the piperidine nitrogen can be deprotonated to become a potent nucleophile. wikipedia.org Furthermore, deprotonation of the α-carbons (C-2 or C-4) adjacent to the ketone in piperidin-3-one generates an enolate. This enolate is a strong nucleophile that can react with various electrophiles, such as alkyl halides or aldehydes, allowing for functionalization at the α-position. youtube.com

The piperidine-3,3-diol system can undergo both oxidative and reductive transformations, primarily involving the ketone form and the piperidine ring itself.

Reductive Transformations : The ketone group in piperidin-3-one is readily reduced to a secondary alcohol, yielding piperidin-3-ol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. Patents describe the synthesis of N-Boc-3-piperidone from 3-hydroxypyridine, which involves a reduction step using sodium borohydride. google.com

| Starting Material | Reducing Agent | Product | Reference |

|---|---|---|---|

| Piperidin-3-one | Sodium borohydride (NaBH₄) | Piperidin-3-ol | |

| Piperidin-3-one | Lithium aluminum hydride (LiAlH₄) | Piperidin-3-ol | |

| 3-Hydroxypyridine | Sodium borohydride (NaBH₄) | 3-Hydroxypiperidine | google.com |

Oxidative Transformations : Oxidation can occur at several sites. The secondary amine of the piperidine ring can be oxidized to an N-oxide using reagents like hydrogen peroxide or peracids. Biological N-oxidation of piperidine has also been observed to produce N-hydroxy piperidine. nih.gov Regioselective oxidation of the piperidine ring carbons, particularly at the C-2 or C-6 positions adjacent to the nitrogen, can be achieved using methods like the Polonovski-Potier reaction or mercuric acetate (B1210297) oxidation, leading to the formation of iminium ion intermediates that can be trapped by nucleophiles. acs.orgacs.org The oxidation of N-protected piperidines to introduce functionality at various positions is also a well-established strategy. nih.gov For example, N-Boc-3-hydroxypiperidine can be oxidized to N-Boc-3-piperidone using Swern oxidation conditions (DMSO, oxalyl chloride). google.com

Influence of Hydrochloride Salt on Reaction Kinetics and Selectivity

The protonation of the piperidine nitrogen to form the ammonium (B1175870) salt significantly diminishes its nucleophilicity. nih.gov This is a consequence of the lone pair of electrons on the nitrogen atom being engaged in a bond with the acidic proton from hydrochloric acid. As a result, reactions that typically involve the nucleophilic attack of the piperidine nitrogen, such as N-alkylation or N-acylation, will be substantially slower or may not proceed at all under neutral or acidic conditions. For such transformations to occur, deprotonation of the hydrochloride salt, typically by the addition of a base, is a necessary prerequisite to regenerate the free, nucleophilic secondary amine.

The presence of the hydrochloride salt generally increases the solubility of the piperidine derivative in polar solvents, such as water, while decreasing its solubility in nonpolar organic solvents. ontosight.ai This alteration in solubility characteristics can impact reaction kinetics by influencing the choice of solvent and the phase in which the reaction occurs. For instance, reactions requiring a nonpolar medium might exhibit slower rates due to the limited solubility of the hydrochloride salt. Conversely, in aqueous or polar protic solvents, the increased solubility could facilitate reactions where the piperidine derivative needs to be in solution.

The equilibrium between the protonated and free amine forms of the piperidine can be manipulated by the pH of the reaction medium. This provides a handle for controlling the selectivity of reactions. For example, in a molecule with multiple reactive sites, the temporary deactivation of the piperidine nitrogen as a nucleophile by protonation can allow for selective reaction at other functional groups. The kinetics of reactions involving the piperidine nitrogen can be finely tuned by adjusting the pH, thereby controlling the concentration of the more reactive free amine form.

Mechanistic Investigations of Derivatization Reactions

Derivatization of this compound would primarily involve reactions at the secondary amine and the geminal diol functionalities. The mechanisms of these reactions are generally well-understood from studies on simpler piperidines and geminal diols.

Reactions at the Piperidine Nitrogen:

Derivatization at the nitrogen atom, such as N-alkylation, N-acylation, and N-arylation, requires the initial deprotonation of the hydrochloride salt to the free amine.

N-Alkylation: This typically proceeds via a nucleophilic substitution (SN2) mechanism. The free piperidine nitrogen acts as the nucleophile, attacking an alkyl halide or a similar electrophile. The reaction rate is dependent on the concentration of the free amine and the steric hindrance around both the nitrogen atom and the electrophilic carbon.

N-Acylation: The reaction with acylating agents like acid chlorides or anhydrides is a nucleophilic acyl substitution. The piperidine nitrogen attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of the leaving group (e.g., chloride) yields the corresponding N-acylpiperidine.

Reductive Amination: The piperidine nitrogen can also undergo reductive amination with aldehydes or ketones. This involves the initial formation of an iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride to form a new C-N bond.

Reactions involving the Geminal Diol:

Geminal diols are in equilibrium with their corresponding ketone (in this case, piperidin-3-one) and water. wikipedia.orgquora.com The position of this equilibrium is influenced by several factors, including the electronic effects of substituents and the possibility of intramolecular hydrogen bonding. echemi.com The presence of electron-withdrawing groups on the carbon bearing the diol can stabilize the gem-diol form. wikipedia.org

Dehydration to Ketone: Under acidic or basic conditions, or upon heating, piperidine-3,3-diol is expected to readily lose a molecule of water to form piperidin-3-one. This dehydration is a reversible process. The ketone can then undergo all the typical reactions of a carbonyl group, such as nucleophilic addition, condensation reactions, and alpha-functionalization.

Ether and Ester Formation: The hydroxyl groups of the gem-diol can, in principle, undergo etherification or esterification. However, these reactions are often complicated by the competing and generally more favorable dehydration to the ketone. Selective derivatization of the diol would likely require carefully controlled reaction conditions to minimize the formation of the ketone.

The interplay between the piperidine nitrogen and the 3-position functionality can lead to more complex reaction pathways. For instance, intramolecular reactions between the nitrogen and the 3-position are possible, potentially leading to bicyclic products under certain conditions. Mechanistic studies on related 3-substituted piperidines have shown that the stereochemistry and the nature of the substituents play a crucial role in determining the course of such reactions. acs.org

Structural Analysis and Conformational Studies

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic methods provide unparalleled insight into the atomic-level architecture of molecules. For a compound like Piperidine-3,3-diol (B15332033) hydrochloride, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography is essential for a complete structural characterization in both solution and solid states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules in solution. For Piperidine-3,3-diol hydrochloride, both ¹H and ¹³C NMR would provide critical information.

In the ¹H NMR spectrum, the protons on the piperidine (B6355638) ring would exhibit characteristic chemical shifts and coupling constants that are highly dependent on their axial or equatorial orientation. The protons adjacent to the protonated nitrogen (C2 and C6) would be expected to appear downfield due to the electron-withdrawing effect of the positive charge. libretexts.org The presence of the hydrochloride salt would also influence the chemical shifts of nearby protons. chemspider.com The protons on C4 and C5 would likely show complex splitting patterns due to coupling with their neighbors. The hydroxyl protons of the gem-diol group would typically appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

The ¹³C NMR spectrum would also be highly informative. The carbon bearing the gem-diol (C3) is expected to have a characteristic chemical shift in the range of 90-100 ppm, a value typical for hydrated carbonyl carbons. libretexts.orgnih.govorganicchemistrydata.orgnih.govoregonstate.edu The carbons adjacent to the nitrogen (C2 and C6) would also be shifted downfield compared to piperidine itself, due to the effect of protonation. The chemical shifts of C4 and C5 would be less affected. A comparison of the ¹³C NMR data with that of piperidine and piperidin-3-ol would allow for a detailed assignment of the signals. researchgate.netnih.govutexas.educhemscene.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| N-H | Broad, downfield | - | Exchangeable proton. |

| C2-H, C6-H | Downfield (approx. 3.0-3.5) | Downfield (approx. 45-50) | Deshielded by adjacent N+. |

| C3 | - | Approx. 90-100 | Characteristic for a gem-diol carbon. |

| C4-H, C5-H | Mid-range (approx. 1.5-2.0) | Mid-range (approx. 20-30) | |

| OH | Broad singlet | - | Exchangeable protons. |

Note: These are predicted values and may vary based on solvent and experimental conditions.

X-ray crystallography provides a definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound, a single crystal X-ray diffraction study would reveal the precise conformation of the piperidinium (B107235) ring and the arrangement of the hydrochloride ion.

Conformational Preferences of the Piperidine Ring System

The six-membered piperidine ring is not planar and, similar to cyclohexane, adopts puckered conformations to relieve ring strain. The chair conformation is significantly more stable than other conformations like the boat or twist-boat. libretexts.orgslideshare.net

The chair conformation of piperidine is the ground state, being more stable than the boat conformation due to lower torsional and steric strain. The energy barrier for the interconversion between the two chair forms (ring flipping) is a key parameter. For piperidine itself, this barrier is relatively low. The introduction of substituents, such as the gem-diol and the protonated nitrogen in this compound, will influence the relative energies of the possible chair and boat conformations. While the chair form is expected to be overwhelmingly favored, the presence of bulky or polar substituents can, in some cases, lead to the contribution of boat or twist-boat conformations. ias.ac.inrsc.org

The presence of the gem-diol at the C3 position introduces significant conformational considerations. In a chair conformation, one hydroxyl group can be in an axial position while the other is equatorial, or both can be in non-equivalent equatorial and axial-like positions in a distorted chair. The protonation of the nitrogen to form the hydrochloride salt also has a profound effect on the conformational equilibrium. nih.gov The positively charged nitrogen atom will influence the orientation of the polar C-O bonds of the diol through electrostatic interactions. researchgate.netnih.gov

For a 3-substituted piperidine, the substituent can exist in either an axial or equatorial position. The relative stability of these two conformers is determined by a balance of steric and stereoelectronic effects. The presence of two hydroxyl groups on the same carbon (a gem-diol) complicates this analysis. The conformational preference will be influenced by the steric bulk of the hydroxyl groups and the potential for intramolecular hydrogen bonding between them.

Furthermore, the protonation of the nitrogen introduces a strong electrostatic effect. In 4-substituted piperidinium salts, it has been shown that polar substituents that are axial are stabilized by the positive charge on the nitrogen. nih.gov A similar effect would be expected for this compound, potentially favoring a conformation where one of the hydroxyl groups is axial.

Stereochemical Configuration and its Impact on Chemical Properties and Reactivity

The specific three-dimensional arrangement of the atoms in this compound, its stereochemical configuration, will have a direct impact on its chemical properties and reactivity. The orientation of the hydroxyl groups (axial vs. equatorial) will affect their accessibility for reactions such as esterification or oxidation. sigmaaldrich.com

The presence of the protonated nitrogen in the hydrochloride salt will render the nitrogen lone pair non-nucleophilic. However, the acidity of the N-H proton will be increased, and the compound will act as a weak acid. The electron-withdrawing nature of the N⁺-H group will also influence the reactivity of the rest of the ring, potentially affecting the acidity of the C-H bonds and the hydroxyl protons.

Stereoelectronic effects, such as hyperconjugation between the nitrogen lone pair (in the free base) and anti-bonding orbitals of adjacent bonds, play a significant role in the stability and reactivity of piperidines. nih.gov In the protonated form, these effects will be altered. The interaction between the C-O bond dipoles and the N⁺-H dipole will be a key determinant of the molecule's preferred conformation and, consequently, its reactivity. For instance, the rate of reactions at the hydroxyl groups could be influenced by their orientation relative to the rest of the ring and the charged nitrogen center.

Determination of Absolute and Relative Stereochemistry

The stereochemistry of a molecule is a critical determinant of its physical, chemical, and biological properties. For this compound, the C3 atom is a pro-chiral center, but the piperidine ring itself can possess chirality depending on the conformation and any other substituents. The determination of its stereochemistry would involve establishing the relative arrangement of atoms in space and, if the molecule is chiral, its absolute configuration.

A key technique for unambiguously determining the three-dimensional structure of a crystalline compound is single-crystal X-ray diffraction . This method would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles. From this data, the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative orientation of the hydroxyl groups and the hydrochloride moiety could be definitively established.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for elucidating stereochemistry in solution. For this compound, one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, and NOESY) NMR experiments would be employed.

¹H NMR would provide information on the chemical environment of the protons. The coupling constants (J-values) between adjacent protons can help to determine their dihedral angles and thus the conformation of the piperidine ring.

¹³C NMR would identify the number of unique carbon environments.

NOESY (Nuclear Overhauser Effect Spectroscopy) would be particularly crucial for determining the spatial proximity of protons. The observation of NOE cross-peaks between specific protons would indicate that they are close in space, which is invaluable for assigning relative stereochemistry and determining the preferred conformation in solution.

Should the compound be found to be chiral and a single enantiomer isolated, techniques such as chiral chromatography or the use of chiral derivatizing agents in conjunction with NMR or X-ray crystallography could be used to determine its absolute stereochemistry.

Influence of Stereochemistry on Intermolecular Interactions

The specific three-dimensional arrangement of atoms in this compound would govern the types and strengths of its intermolecular interactions, which are fundamental to its crystal packing, solubility, and other macroscopic properties.

The presence of hydroxyl (-OH) groups and the protonated piperidine nitrogen (N-H⁺) along with the chloride anion (Cl⁻) would make hydrogen bonding the dominant intermolecular force. The stereochemistry of the molecule would dictate the geometry and directionality of these hydrogen bonds.

In a crystalline solid, X-ray diffraction data would reveal the intricate network of hydrogen bonds. A detailed analysis of the crystal packing would show how individual molecules of this compound interact with each other and with the chloride counter-ion. It would be expected that the hydroxyl groups and the N-H⁺ group would act as hydrogen bond donors, while the oxygen atoms of the hydroxyl groups and the chloride anion would act as hydrogen bond acceptors.

Computational methods, such as Density Functional Theory (DFT) , could be used to model the structure of this compound and to calculate the energies of different conformations and the strengths of intermolecular interactions. These theoretical studies could complement experimental data and provide insights into the factors governing the molecule's preferred three-dimensional structure.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. jksus.orgnih.gov For Piperidine-3,3-diol (B15332033) hydrochloride, these calculations can elucidate its three-dimensional geometry, including bond lengths, bond angles, and the preferred conformation of the six-membered ring. chemjournal.kzjksus.org

Key molecular properties that can be determined include:

Electronic Stability and Reactivity: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. chemjournal.kz

Charge Distribution: Analysis of the charge characteristics can identify nucleophilic and electrophilic centers within the molecule. For instance, in related piperidine (B6355638) derivatives, the oxygen atoms are often found to be the primary nucleophilic centers. chemjournal.kz

Different DFT functionals, such as B3LYP-D and WB97XD, combined with various basis sets like 6-311++G**, are often employed to optimize the molecular geometry and calculate these properties, both in the gas phase and in solution. jksus.orgnih.gov

Table 1: Representative Calculated Properties for Piperidine Derivatives This table illustrates typical data obtained from quantum chemical calculations on related piperidine structures. The values are representative and would need to be specifically calculated for Piperidine-3,3-diol hydrochloride.

| Property | Calculation Method | Typical Result | Significance |

| HOMO-LUMO Gap | DFT/B3LYP | 5-7 eV | Indicates chemical stability and reactivity. chemjournal.kz |

| Dipole Moment | DFT/WB97XD | 2-5 D | Measures molecular polarity. jksus.org |

| Enthalpy of Formation | Semi-empirical (PM3) | Varies | Indicates thermodynamic stability. chemjournal.kz |

| Maximum Absorption (λmax) | TD-DFT | ~200 nm | Predicts UV-visible spectral behavior. nih.gov |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

The piperidine ring is not static; it exists in various conformations, primarily the chair, boat, and twist-boat forms. wikipedia.org The equatorial conformation of the N-H bond is generally more stable than the axial one in nonpolar environments. wikipedia.org Molecular dynamics (MD) simulations are a powerful computational technique used to explore these conformational landscapes over time. researchgate.netnih.gov

MD simulations can provide critical insights into:

Conformational Stability: By simulating the molecule's movement over nanoseconds, MD can reveal the stability of different conformers and the transitions between them. For this compound, the presence of the geminal diol at the C3 position would significantly influence the ring's conformational preferences. Analysis of the root-mean-square deviation (RMSD) during a simulation indicates the stability of the molecule's conformation. researchgate.net

Solvation Effects: The behavior of a molecule can change dramatically in the presence of a solvent. MD simulations in an explicit solvent (like water) can model how solvent molecules arrange around the solute and influence its conformation and interactions through effects like hydrogen bonding. researchgate.netnih.gov The enthalpies of solvation can be calculated to understand how the molecule interacts with different solvents, with exothermicity indicating favorable solvation. researchgate.net

Intramolecular Interactions: These simulations can highlight key non-covalent interactions, such as intramolecular hydrogen bonds, which can stabilize certain conformations. nih.gov For this compound, hydrogen bonding between the diol and the amine group could play a crucial role.

Prediction of Reaction Pathways, Transition States, and Energy Barriers

Computational chemistry is instrumental in mapping out the mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify the most likely pathways for a reaction, including the structures of transition states and the energy barriers that must be overcome. acs.orgacs.org

For reactions involving the piperidine scaffold, such as its synthesis or functionalization, DFT calculations can be used to:

Identify Transition States: These are the highest energy points along a reaction coordinate and represent the bottleneck of the reaction. researchgate.netacs.org

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. For example, the computed energy barrier for an aza-Diels-Alder reaction to form a piperidine ring was found to be 29.4 kcal/mol, consistent with a slow reaction at high temperatures. acs.orgacs.org

Compare Competing Mechanisms: When multiple reaction pathways are possible, computation can determine the most energetically favorable route. For instance, in studies of piperidine radical cations, calculations showed that the presence of a single water molecule could dramatically alter the preferred hydrogen migration pathway, lowering the energy barrier for a 1,2-[N↔C]-H shift. acs.org

Table 2: Example of Calculated Energy Barriers for Piperidine-Related Reactions

| Reaction Type | Computational Method | Calculated Barrier (kcal/mol) | Implication |

| Hydrogen Migration (gas phase) | G3B3 | ~30-40 | High barrier indicates a slow process. acs.org |

| Hydrogen Migration (water-assisted) | G3B3 | ~15-20 | Lower barrier shows catalytic effect of water. acs.org |

| Aza-Diels-Alder Cyclization | PBE0-D3/def2-TZVP | 29.4 | Consistent with slow reaction at elevated temperatures. acs.org |

| Copper-Catalyzed C-H Amination | DFT | 22.9 | Helps elucidate the catalytic cycle mechanism. acs.org |

Computational Elucidation of Positional, Regio-, and Stereoselectivity

Many reactions involving substituted piperidines can yield multiple products (isomers). Computational methods are invaluable for predicting and explaining the observed selectivity.

Positional and Regioselectivity: In the functionalization of a piperidine ring, reactions can occur at different positions (e.g., C2, C3, or C4). Computational studies can explain why one position is favored over another. For example, the generation of a 3,4-piperidyne intermediate and its subsequent trapping was studied computationally, with the distortion/interaction model used to explain the observed regioselectivity in nucleophilic additions. nih.gov DFT calculations showed a negligible energy difference for nucleophilic attack at C3 versus C4 in a related pyridyne, explaining the low regioselectivity, whereas the piperidyne showed greater selectivity. nih.gov

Stereoselectivity: When a new chiral center is formed, one stereoisomer is often produced in excess. Calculations can determine the relative energies of the transition states leading to different stereoisomers (diastereomers or enantiomers). whiterose.ac.uknih.gov For instance, in the functionalization of piperidines, the high diastereoselectivity observed in certain rhodium-catalyzed reactions was rationalized by the relative free energies of the product diastereomers, which were calculated using DFT. nih.govnih.gov This suggests that in some cases, the observed product ratio is the result of a slower thermodynamic epimerization that occurs after an initial, less selective reaction. nih.gov

In Silico Design Principles for Novel Piperidine-3,3-diol Architectures

Computational chemistry is not only for analysis but also for design. In silico (computer-based) methods are now a cornerstone of modern drug discovery and materials science, allowing for the design of novel molecules with desired properties before they are ever synthesized in a lab. nih.govarizona.edu

For this compound, these principles can be applied to:

Scaffold-Based Design: The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. arizona.edunih.gov Computational tools can be used to design new derivatives of Piperidine-3,3-diol by adding various functional groups to the core structure.

Fragment-Based Design: In this approach, a virtual library of molecular fragments is screened computationally to identify pieces that can bind to a biological target. nih.gov These fragments can then be grown or linked to create novel, potent molecules. The piperidine scaffold is an excellent starting point for such fragment-based design. lifechemicals.com

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use the computed properties of a series of molecules to build a statistical model that can predict the biological activity of new, untested compounds. researchgate.net This allows for the rapid screening of large virtual libraries of potential Piperidine-3,3-diol derivatives to prioritize the most promising candidates for synthesis. The introduction of chiral piperidine scaffolds can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.com

By leveraging these computational approaches, researchers can accelerate the discovery and development of new molecules based on the Piperidine-3,3-diol architecture for a wide range of applications.

Derivatization and Functionalization Strategies

Synthesis of Substituted Piperidine-3,3-diol (B15332033) Derivatives

The synthesis of substituted piperidines often involves multi-step routes where a diol intermediate plays a crucial role. One effective method starts from readily available chiral pool starting materials like L-glutamic acid. niscpr.res.inniscpr.res.in This natural α-amino acid can be converted through a sequence of esterification, N-protection (typically with a tert-butoxycarbonyl or 'Boc' group), and reduction to yield a key diol intermediate. niscpr.res.inniscpr.res.in This diol can then be transformed into a ditosylate, which undergoes cyclization with various primary amines to furnish a range of N-substituted piperidine (B6355638) derivatives. niscpr.res.inniscpr.res.in This strategy highlights how the diol functionality is integral to the construction of the substituted piperidine core, even if it is not retained in the final product.

Another approach involves the use of chiral natural product templates to create stereochemically rich piperidine structures. nih.gov For instance, enantioenriched 3,5-dihydroxy piperidines have been synthesized via the ring-expansion of 4-hydroxyproline, demonstrating the utility of diol-containing piperidines as chiral scaffolds. nih.gov

Introduction of Diverse Chemical Functionalities onto the Piperidine Core

Modern synthetic methods have enabled the direct introduction of various chemical groups onto the piperidine ring, although the 3,3-diol's presence can influence the regioselectivity of these reactions.

Catalytic C-H Functionalization: A powerful strategy for derivatization is the direct, site-selective C-H functionalization of the piperidine moiety. nih.gov Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can introduce functional groups, such as arylacetates, at specific positions. nih.gov The choice of catalyst and the nitrogen-protecting group can direct the functionalization to either the C-2 or C-4 position. nih.gov However, direct C-H functionalization at the C-3 position is challenging due to the deactivating electron-withdrawing effect of the nitrogen atom. nih.gov An indirect approach to achieve 3-substituted analogs involves the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) intermediate, followed by a reductive and stereoselective ring-opening of the resulting cyclopropane (B1198618). nih.gov

Multi-component Reactions (MCRs): MCRs provide an efficient pathway to construct highly substituted piperidines in a single step. These reactions combine three or more starting materials to create complex products containing atoms from all components. semanticscholar.org A biosynthesis-inspired, three-component vinylogous Mannich reaction has been developed to assemble multi-substituted chiral piperidines, showcasing a method to build polyfunctional systems efficiently. rsc.org

Organometallic Chemistry: Organometallic reagents are widely used in the synthesis of substituted piperidines. whiterose.ac.uk For example, organozinc reagents derived from amino acids can undergo conjugate addition to enones to produce 6-oxoamino acid derivatives, which are precursors to 2,6-disubstituted piperidines. whiterose.ac.uk

Table 1: Strategies for Functionalizing the Piperidine Core

| Strategy | Description | Key Features | Relevant Positions |

|---|---|---|---|

| C-H Functionalization | Direct insertion of carbenes into C-H bonds, catalyzed by transition metals like Rhodium. nih.gov | Site-selectivity controlled by catalyst and N-protecting group. | C-2, C-4 nih.gov |

| Cyclopropanation/Ring-Opening | An indirect method involving the formation and subsequent reductive opening of a cyclopropane ring fused to the piperidine precursor. nih.gov | Enables functionalization at the electronically deactivated C-3 position. | C-3 nih.gov |

| Multi-component Reactions | One-pot synthesis where three or more components react to form a complex piperidine structure. semanticscholar.orgrsc.org | High efficiency and atom economy; rapid construction of molecular complexity. | Multiple |

| Organometallic Addition | Use of organometallic reagents (e.g., organozinc) for conjugate additions to form substituted piperidine precursors. whiterose.ac.uk | Allows for the stereoselective introduction of substituents. | C-2, C-6 whiterose.ac.uk |

Formation of Polycyclic and Fused-Ring Systems Incorporating the Diol Moiety

The functionalized piperidine ring serves as a cornerstone for building more complex polycyclic and fused-ring systems, which are common motifs in natural alkaloids.

Quinolizidine (B1214090) and Indolizidine Skeletons: The synthesis of the quinolizidine ring system, a bicyclic structure containing a nitrogen atom at the ring junction, can be achieved from highly functionalized piperidine intermediates. For example, a dihydropyridinone adduct formed from a three-component Mannich reaction can undergo a subsequent cyclization to create the quinolizidine core. rsc.org This intermediate can then be used to synthesize various natural alkaloids. rsc.org Similarly, piperidine precursors can be used to construct indolizidine alkaloids. whiterose.ac.uk

Intramolecular Cyclization Cascades: The strategic placement of functional groups on the piperidine ring can trigger intramolecular reactions to form fused systems. An acid-mediated hydroamination/cyclization cascade of alkynes bearing a piperidine moiety can lead to fused piperidine derivatives through the formation of an iminium ion and subsequent reduction. nih.gov

Table 2: Examples of Fused-Ring Systems from Piperidine Precursors

| Fused System | Synthetic Approach | Precursor Type | Reference |

|---|---|---|---|

| Quinolizidines | Three-component Mannich reaction followed by intramolecular cyclization. | Polyfunctional dihydropyridinone adduct. | rsc.org |

| Indolizidines | Cyclization of functionalized piperidine precursors. | Piperidine derivatives prepared via organometallic chemistry. | whiterose.ac.uk |

| Fused Piperidines | Intramolecular 6-endo-dig reductive hydroamination/cyclization cascade. | Piperidine-alkyne derivatives. | nih.gov |

Synthesis of Oligopiperidines Utilizing Piperidine-3,3-diol Units

The synthesis of oligopiperidines, which are polymers consisting of repeating piperidine units, is a field with potential for developing novel materials and biomimetic structures. While the direct polymerization of piperidine-3,3-diol units is not extensively documented in the literature, the derivatization strategies discussed previously offer a conceptual framework for such endeavors. By creating piperidine monomers with two reactive functional groups (bifunctionalization), it would be theoretically possible to link these units together in a step-growth polymerization. The diverse functionalities that can be introduced onto the piperidine core could serve as the linking points for oligomer synthesis.

Fluorinated Piperidine-3,3-diol Derivatives and their Chemical Utility (e.g., 3,3-difluoropiperidine)

The replacement of the 3,3-diol or the corresponding 3-keto group with a geminal difluoro group (–CF2–) is a common bioisosteric substitution in medicinal chemistry. 3,3-Difluoropiperidine (B1349930) is a key fluorinated analog of piperidine-3,3-diol, offering modified physicochemical properties and significant chemical utility. ossila.com

Synthesis: Several synthetic routes to 3,3-difluoropiperidines have been developed.

From Acyclic Precursors: A robust method involves the 1,4-addition of ethyl bromodifluoroacetate to substituted acrylonitriles, followed by a sequence of borane (B79455) reduction, lactamization, and lactam reduction to yield the 3,3-difluoropiperidine ring. nih.govthieme-connect.com

From Cyclic Diols: A stereocontrolled synthesis can be achieved starting from cyclic diols. semanticscholar.orgresearchgate.net This process involves an oxidative ring opening of the diol to form a dialdehyde, which then undergoes a double reductive amination with a fluorine-containing amine to close the ring, now incorporating the fluorine atoms. semanticscholar.orgresearchgate.net

Chemical Utility: The introduction of the difluoro group has profound effects on the molecule's properties.

Basicity Modification: The strongly electron-withdrawing fluorine atoms significantly lower the basicity (pKa) of the piperidine nitrogen. nih.gov This can be advantageous in drug design, as reduced basicity often correlates with lower affinity for off-target proteins like the hERG channel, potentially reducing the risk of cardiac toxicity. nih.gov

Enhanced Biological Activity: As a versatile building block, 3,3-difluoropiperidine hydrochloride can be readily attached to molecular scaffolds via amination. ossila.com Its incorporation has been shown to enhance the potency and selectivity of bioactive compounds. For example, its presence improved the effective concentration (EC50) of an apelin receptor agonist from 162 nM to 6.5 nM and enhanced the selectivity for estrogen-positive breast cancer by 1600-fold in another compound. ossila.com

NMR Probe: The presence of the ¹⁹F nucleus allows 3,3-difluoropiperidine hydrochloride to be used as a ¹⁹F NMR probe, which can be a valuable tool in biochemical and medicinal chemistry research without the need for deuterated solvents. ossila.com

Role As a Synthetic Intermediate and Building Block in Complex Chemical Synthesis

Application in the Construction of Advanced Organic Scaffolds

Piperidine-3,3-diol (B15332033) hydrochloride can serve as a versatile scaffold for the elaboration of more complex organic structures. The secondary amine provides a reactive handle for N-alkylation, N-acylation, or participation in transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents and the extension of the molecular framework.

Furthermore, the geminal diol functionality is in equilibrium with its corresponding ketone, 3-piperidinone. wikipedia.orglibretexts.org This equilibrium is a critical aspect of its reactivity, as it allows the compound to be used as a masked ketone. Under specific reaction conditions, the gem-diol can be dehydrated to reveal the carbonyl group, which can then participate in a host of classic carbonyl reactions, including:

Wittig-type reactions: To form exocyclic double bonds.

Aldol condensations: To build carbon-carbon bonds.

Reductive aminations: To introduce further amino functionalities.

This dual reactivity of the amine and the latent ketone makes Piperidine-3,3-diol hydrochloride a potentially powerful tool for creating spirocyclic systems or for decorating the piperidine (B6355638) ring with various functional groups, leading to advanced organic scaffolds with three-dimensional complexity.

Precursor to Rigid and Preorganized Molecular Architectures

The piperidine ring, with its well-defined chair-like conformations, can impart a degree of rigidity to larger molecules. wikipedia.org By utilizing this compound as a starting material, chemists can design and synthesize molecules with predictable spatial arrangements of functional groups.

The geminal diol itself can be a point of stereochemical control. Reactions involving the diol or its ketone equivalent can, with the appropriate chiral auxiliaries or catalysts, proceed with high diastereoselectivity. This is crucial for the synthesis of enantiomerically pure compounds, a common requirement for pharmaceuticals and other biologically active molecules. The resulting rigid structures are of significant interest in fields such as supramolecular chemistry and drug design, where preorganization of binding elements can lead to enhanced affinity and selectivity for biological targets.

Building Block for Asymmetric Transformations in Organic Synthesis

The potential for asymmetric synthesis using this compound is significant. The inherent chirality of many target molecules containing substituted piperidine rings necessitates the use of enantiomerically pure building blocks. While information on the resolution of this compound is scarce, general methods for the resolution of piperidine derivatives are well-established.

Once in an enantiomerically pure form, this compound could be employed in a variety of asymmetric transformations. The nitrogen atom can be used to direct metal-catalyzed reactions to one face of the molecule, while the geminal diol or its ketone form can undergo stereoselective additions. For instance, asymmetric reduction of the 3-piperidinone derived from the diol could lead to the stereoselective formation of 3-hydroxypiperidines, which are important structural motifs in many natural products and pharmaceuticals.

Contribution to the Synthesis of Diverse Heterocyclic Compounds

This compound is a precursor for the synthesis of a variety of other heterocyclic systems. The combination of the amine and the gem-diol/ketone functionality within the same molecule allows for intramolecular reactions that can lead to the formation of fused or bridged bicyclic structures.

For example, reaction of the nitrogen with one of the diol's hydroxyl groups (or the ketone's carbonyl group) and an external bifunctional reagent could lead to the formation of novel heterocyclic systems. The versatility of the piperidine ring as a synthetic template is well-documented, and the unique substitution pattern of the 3,3-diol derivative offers new avenues for the exploration of chemical space. organic-chemistry.orgajchem-a.com

Strategies for Incorporating Piperidine-3,3-diol into Larger Molecular Frameworks

The incorporation of the this compound moiety into larger molecules can be achieved through several strategic approaches.

N-Functionalization: The most straightforward approach is the functionalization of the piperidine nitrogen. This can be achieved through reactions such as reductive amination, acylation, or arylation, effectively tethering the piperidine unit to a larger molecular scaffold.

Carbonyl Chemistry: By leveraging the equilibrium between the geminal diol and 3-piperidinone, the carbonyl carbon can serve as an electrophilic site for the addition of nucleophiles. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the 3-position of the piperidine ring.

Multi-component Reactions: The compound could potentially be used in multi-component reactions, where the amine and the latent ketone react in a sequential or concerted manner with other reagents to rapidly build molecular complexity.

These strategies, while based on established chemical principles, await specific application and documentation in the context of this compound.

Data Tables

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C₅H₁₂ClNO₂ |

| Molecular Weight | 153.61 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in water and polar protic solvents |

| Key Functional Groups | Secondary Amine (as hydrochloride), Geminal Diol |

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-piperidine-3,3-diol |

| N-Acylation | Acyl chloride, Base | N-Acyl-piperidine-3,3-diol |

| Dehydration/Ketonization | Mild acid or heat | 3-Piperidinone hydrochloride |

| Reductive Amination (of Ketone form) | Amine, Reducing agent (e.g., NaBH₃CN) | 3-Amino-piperidine derivative |

| Wittig Reaction (of Ketone form) | Phosphonium ylide | 3-Methylene-piperidine derivative |

Analytical Method Development for Research Characterization

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are fundamental for determining the purity of Piperidine-3,3-diol (B15332033) hydrochloride and for separating it from any starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds. For Piperidine-3,3-diol hydrochloride, a reversed-phase HPLC method would be the initial approach. A significant challenge in the HPLC analysis of this compound is its lack of a strong UV chromophore, which is necessary for detection by standard UV-Vis detectors. chromatographyonline.comchromforum.org To overcome this, two main strategies can be employed: pre-column derivatization or the use of a universal detector.

Pre-column derivatization involves reacting the analyte with a reagent that introduces a chromophoric tag. For primary and secondary amines like the piperidine (B6355638) moiety, reagents such as 4-toluenesulfonyl chloride or benzoyl chloride can be used to create a derivative that is easily detectable by UV. nih.govresearcher.liferesearchgate.netgoogle.com

Alternatively, a universal detector that does not rely on UV absorbance, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), could be utilized. researchgate.net These detectors are sensitive to any non-volatile analyte, making them suitable for compounds without a chromophore.

Another critical consideration for the HPLC analysis of this compound is the inherent instability of geminal diols. stackexchange.comquora.comechemi.compearson.com In solution, geminal diols can exist in equilibrium with the corresponding ketone (in this case, 3-oxopiperidinium chloride) and water. wikipedia.org The pH of the mobile phase can significantly influence this equilibrium. Therefore, method development would need to carefully optimize the mobile phase pH to ensure the stability of the diol during analysis and prevent the appearance of artifact peaks.